molecular formula C16H11N3O2 B2973108 N-(pyrazolo[1,5-a]pyridin-5-yl)benzofuran-2-carboxamide CAS No. 2034586-35-9

N-(pyrazolo[1,5-a]pyridin-5-yl)benzofuran-2-carboxamide

Cat. No.: B2973108
CAS No.: 2034586-35-9
M. Wt: 277.283
InChI Key: ZWUNFIGUEQKKHC-UHFFFAOYSA-N
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Description

N-(pyrazolo[1,5-a]pyridin-5-yl)benzofuran-2-carboxamide: is a heterocyclic compound that combines the structural motifs of pyrazolo[1,5-a]pyridine and benzofuran. This compound is of interest due to its potential applications in medicinal chemistry and material science. The unique arrangement of nitrogen atoms within the pyrazolo[1,5-a]pyridine ring and the benzofuran moiety contributes to its distinct chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyrazolo[1,5-a]pyridin-5-yl)benzofuran-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of benzofuran-2-carboxylic acid derivatives.

    Reduction: Formation of reduced pyrazolo[1,5-a]pyridine derivatives.

    Substitution: Formation of substituted pyrazolo[1,5-a]pyridine derivatives with various functional groups.

Mechanism of Action

The mechanism of action of N-(pyrazolo[1,5-a]pyridin-5-yl)benzofuran-2-carboxamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

    N-(pyrazolo[1,5-a]pyridin-5-yl)benzofuran-2-carboxamide: combines the structural features of both pyrazolo[1,5-a]pyridine and benzofuran, resulting in unique chemical properties and biological activities not observed in the individual components.

Properties

IUPAC Name

N-pyrazolo[1,5-a]pyridin-5-yl-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O2/c20-16(15-9-11-3-1-2-4-14(11)21-15)18-12-6-8-19-13(10-12)5-7-17-19/h1-10H,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWUNFIGUEQKKHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=CC4=CC=NN4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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